8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
“8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline” is a type of isoquinoline, a large group of natural products . Isoquinolines, including 1,2,3,4-tetrahydroisoquinolines (THIQ), are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Molecular Structure Analysis
The molecule is a cyclic hydrocarbon, meaning that the carbons of the molecule are arranged in the form of a ring . Cycloalkanes are also saturated, meaning that all of the carbons atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .Scientific Research Applications
Synthesis and Chemical Transformations
General Synthesis Routes : Research on 8-substituted 2-methyl-1,2,3,4-tetrahydroisoquinolines, including variants like 8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline, has explored general synthesis routes. These routes involve steps like conversion of isoquinoline into bromo-nitro derivatives, reduction to amino derivatives, and Sandmeyer-like reactions for substituent replacement (Rey, Vergnani, & Dreiding, 1985).
Synthesis of Derivatives : The synthesis of 8-fluoro-3,4-dihydroisoquinoline and its transformation to various tetrahydroisoquinoline derivatives provides insights into potential applications in drug synthesis, particularly for the central nervous system (Hargitai et al., 2018).
Radiosynthesis for Receptor Studies : Radiosynthesis of specific tetrahydroisoquinoline derivatives, such as (±)-1-(2-bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-[11C]-methyI-1,2,3,4-tetrahydro-isoquinoline, has been used for studying dopamine D1 receptors in vivo using PET imaging. This indicates its potential application in neuropharmacology (Kassiou et al., 1994).
Biomedical Applications
Inhibitors of Phenylethanolamine N-Methyltransferase (PNMT) : Research on the structure-activity relationship of tetrahydroisoquinolines has highlighted the importance of specific substituents for antidepressant action. These studies can aid in the development of novel compounds with potential therapeutic applications (Zára-Kaczián et al., 1986).
Selective Ligands for Neurological Studies : Certain tetrahydroisoquinoline derivatives have been developed as selective ligands for neurological receptors. This includes studying their potential as antagonists for dopamine receptors, which can have implications in neurodegenerative disease research (Grunewald et al., 2006).
Analytical and Methodological Developments
Supercritical Fluid Extraction for Enantiomeric Separation : Supercritical fluid extraction using carbon dioxide has been applied for separating enantiomers of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. This method can be crucial for producing enantiomerically pure compounds, important in pharmaceutical applications (Kmecz et al., 2001).
Crystal Structure Analysis : Studies on the crystal structure and molecular conformation of tetrahydroisoquinoline derivatives, including those with bromo and chloro phenyl groups, can inform the design of new compounds with desired properties. This analysis is critical in drug design and development (Choudhury, Nagarajan, & Row, 2003).
Future Directions
Properties
IUPAC Name |
8-bromo-5-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c1-13-5-4-7-8(6-13)9(11)2-3-10(7)12/h2-3H,4-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBOHBSQGMCDTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C=CC(=C2C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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